molecular formula C18H21N5O3S B12150979 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12150979
M. Wt: 387.5 g/mol
InChI Key: NWUJSQGDGNHADP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a tetrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Introduction of the methoxy group: This step involves the methylation of a phenolic precursor using methyl iodide or dimethyl sulfate.

    Attachment of the tert-butyl group: This can be done through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Sulfonamide formation: The final step involves the reaction of the sulfonyl chloride derivative with an amine to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using Friedel-Crafts alkylation.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has been investigated for its potential use as a pharmaceutical intermediate and for its biological activity against certain diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. The sulfonamide group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The overall mechanism involves the modulation of enzyme activity and inhibition of specific biochemical pathways.

Comparison with Similar Compounds

4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:

    4-tert-butyl-N-[4-methoxyphenyl]benzenesulfonamide: Lacks the tetrazole ring, which may reduce its biological activity.

    4-tert-butyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and binding properties.

    4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonamide: Lacks the benzenesulfonamide moiety, which may alter its overall stability and solubility.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H21N5O3S/c1-18(2,3)13-5-8-15(9-6-13)27(24,25)20-14-7-10-17(26-4)16(11-14)23-12-19-21-22-23/h5-12,20H,1-4H3

InChI Key

NWUJSQGDGNHADP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

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